molecular formula C11H8F2O2 B7872230 (3,4-Difluorophenyl)(furan-2-yl)methanol

(3,4-Difluorophenyl)(furan-2-yl)methanol

Cat. No.: B7872230
M. Wt: 210.18 g/mol
InChI Key: DUFPOKCOSSVQDU-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(furan-2-yl)methanol is an organic compound with the molecular formula C11H8F2O2 It consists of a difluorophenyl group and a furan-2-yl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(furan-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid.

    Reduction: Formation of (3,4-difluorophenyl)methanol or (3,4-difluorophenyl)alkane.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)(furan-2-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan-2-yl group may contribute to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)methanol: Similar structure but lacks the furan-2-yl group.

    (4-Fluorophenyl)(furan-2-yl)methanol: Similar structure but with only one fluorine atom.

    (3,4-Difluorophenyl)(furan-2-yl)ethanol: Similar structure but with an ethanol moiety instead of methanol.

Uniqueness

(3,4-Difluorophenyl)(furan-2-yl)methanol is unique due to the presence of both difluorophenyl and furan-2-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-difluorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFPOKCOSSVQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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